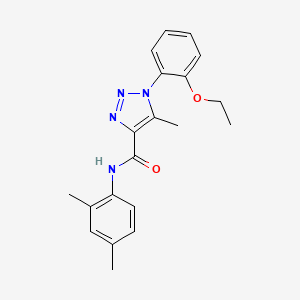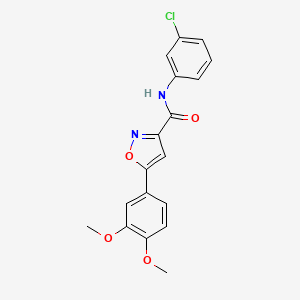![molecular formula C20H16ClN3O2S B11440763 2-(4-Chlorophenoxy)-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide](/img/structure/B11440763.png)
2-(4-Chlorophenoxy)-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide is a complex organic compound that features a combination of chlorophenoxy, thiophene, and imidazo[1,2-A]pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide typically involves multi-step reactions. The process begins with the preparation of the imidazo[1,2-A]pyridine core, followed by the introduction of the thiophene and chlorophenoxy groups. Common synthetic methods include:
Condensation Reactions: These are used to form the imidazo[1,2-A]pyridine core.
Substitution Reactions: These introduce the chlorophenoxy and thiophene groups.
Cyclization Reactions: These are employed to form the fused ring systems.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring.
Reduction: This can affect the imidazo[1,2-A]pyridine core.
Substitution: This can occur at the chlorophenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones.
Scientific Research Applications
2-(4-Chlorophenoxy)-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridines: These compounds share the imidazo[1,2-A]pyridine core and have similar biological activities.
Thiophene Derivatives: These compounds contain the thiophene ring and are known for their diverse chemical properties.
Chlorophenoxy Compounds: These compounds feature the chlorophenoxy group and are used in various chemical and biological applications.
Uniqueness
2-(4-Chlorophenoxy)-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H16ClN3O2S |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide |
InChI |
InChI=1S/C20H16ClN3O2S/c1-13-8-9-24-17(11-13)22-19(16-3-2-10-27-16)20(24)23-18(25)12-26-15-6-4-14(21)5-7-15/h2-11H,12H2,1H3,(H,23,25) |
InChI Key |
JERCITLPCQKJKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)COC3=CC=C(C=C3)Cl)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-(3-nitrobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11440683.png)
![8-[(4-Benzylpiperidin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11440693.png)
![3-{5-Chloro-4-[(4-methoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid](/img/structure/B11440700.png)

![N,2-bis(4-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11440720.png)
![1-tert-butyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine](/img/structure/B11440725.png)
![3-(4-methoxyphenyl)-8-(3-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11440738.png)
![8-(4-methylphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11440740.png)

![N-(2-carbamoylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11440747.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)pentanamide](/img/structure/B11440751.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(3,4-dichlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B11440756.png)
![3-benzyl-8-(5-bromo-2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11440766.png)
